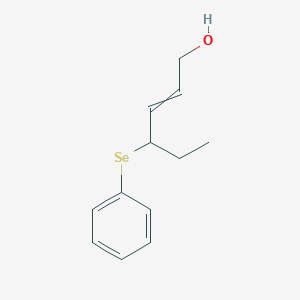
4-(Phenylselanyl)hex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylselanyl)hex-2-en-1-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a hex-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylselanyl)hex-2-en-1-ol typically involves the selenofunctionalization of hex-2-en-1-ol. One common method is the electrophilic addition of phenylselenenyl halides to the double bond of hex-2-en-1-ol, followed by nucleophilic attack by the hydroxy group. This reaction can be catalyzed by bases such as pyridine or triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling selenium compounds.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylselanyl)hex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Phenylselanyl)hex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into molecules, which can enhance their reactivity and stability.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: It can be used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Phenylselanyl)hex-2-en-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative stress, such as p38 MAP kinase and nuclear factor-kappa B.
Pathways: It can modulate signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
(E)-hex-2-en-1-ol: A structurally similar compound without the phenylselanyl group.
4-(Phenylselanyl)-2H-chromen-2-one: Another organoselenium compound with different biological activities.
Uniqueness: 4-(Phenylselanyl)hex-2-en-1-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring enhanced reactivity and stability.
Properties
CAS No. |
189275-47-6 |
|---|---|
Molecular Formula |
C12H16OSe |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-phenylselanylhex-2-en-1-ol |
InChI |
InChI=1S/C12H16OSe/c1-2-11(9-6-10-13)14-12-7-4-3-5-8-12/h3-9,11,13H,2,10H2,1H3 |
InChI Key |
AERHEUTWMIGHSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CCO)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


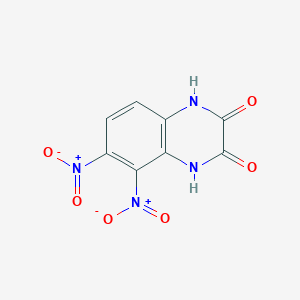
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
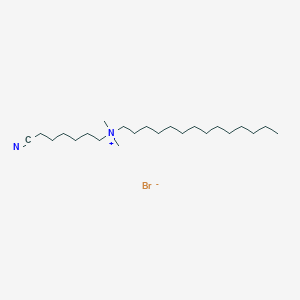
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
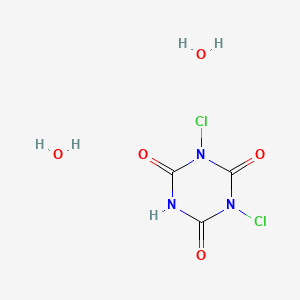
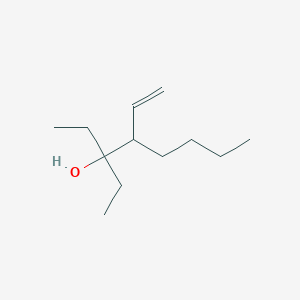
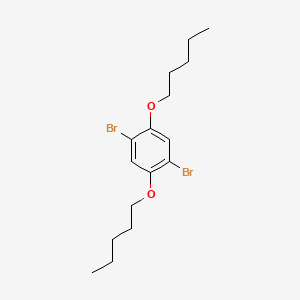
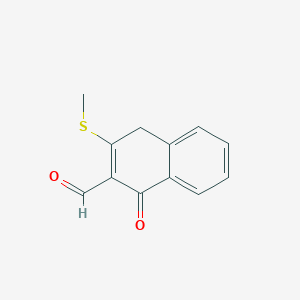
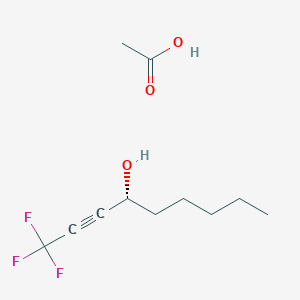
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
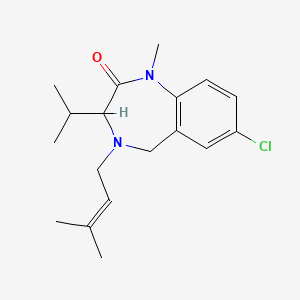
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
